molecular formula C11H16ClNO B8098137 (S)-3-(3-Methylphenoxy)pyrrolidine hydrochloride

(S)-3-(3-Methylphenoxy)pyrrolidine hydrochloride

Cat. No.: B8098137
M. Wt: 213.70 g/mol
InChI Key: ABOQGEAVFSGTCW-MERQFXBCSA-N
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Description

(S)-3-(3-Methylphenoxy)pyrrolidine hydrochloride is a chiral pyrrolidine derivative featuring a meta-methyl-substituted phenoxy group at the 3-position of the pyrrolidine ring. Its stereochemistry (S-configuration) and substituent positioning influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

(3S)-3-(3-methylphenoxy)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-9-3-2-4-10(7-9)13-11-5-6-12-8-11;/h2-4,7,11-12H,5-6,8H2,1H3;1H/t11-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABOQGEAVFSGTCW-MERQFXBCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2CCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)O[C@H]2CCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Hydrogenation for Chiral Pyrrolidine Core Construction

The stereoselective synthesis of the pyrrolidine core is critical for obtaining enantiomerically pure (S)-3-(3-Methylphenoxy)pyrrolidine. A robust method involves catalytic asymmetric hydrogenation of β-keto amides using chiral DM-SEGPHOS-Ru(II) complexes. For example, Lall et al. demonstrated that hydrogenation of β-keto amide precursors with this catalyst system achieves >99% enantiomeric excess (ee) and 73% yield after recrystallization . The resulting β-hydroxy amide intermediate undergoes sequential deprotection and functionalization to install the 3-methylphenoxy group.

This approach benefits from high stereochemical fidelity but requires specialized catalysts. Recent optimizations have reduced catalyst loading to 0.5 mol% while maintaining ee >98% .

C–H Activation-Arylation for Direct Phenoxy Group Installation

Direct functionalization of the pyrrolidine ring via C–H activation-arylation eliminates multi-step sequences. A study by PMC researchers utilized Pd-catalyzed C–H activation with aryl iodides to introduce substituents at the pyrrolidine C3 position . For instance, coupling methyl-Boc-ᴅ-pyroglutamate with methyl-3-iodobenzoate under C–H activation conditions yielded a 36% isolated product . Subsequent hydrolysis and epimerization provided the (S)-configured intermediate.

Key advantages include atom economy and compatibility with electron-deficient aryl iodides. However, competing side reactions (e.g., dehalogenation) necessitate careful optimization of Pd ligands and bases .

SN2 Substitution for Phenoxy Group Introduction

Nucleophilic substitution reactions offer a straightforward route to install the 3-methylphenoxy group. In one protocol, (S)-3-aminopyrrolidine intermediates undergo Boc protection, followed by SN2 displacement of a mesylate or tosylate leaving group with 3-methylphenol. A patent by CN102471258A details the use of TEMPO-mediated oxidation to generate chiral pyrrolidine alcohols, which are then converted to mesylates for phenoxy substitution . This method achieved 80% yield for the substitution step with inversion of configuration, preserving the (S)-stereochemistry .

Resolution of Racemic Mixtures via Diastereomeric Salt Formation

For non-catalytic approaches, resolution of racemic 3-(3-methylphenoxy)pyrrolidine using chiral acids (e.g., tartaric acid) provides enantiopure material. A patent by EP4382529A1 describes resolving racemic pyrrolidin-3-ol derivatives via diastereomeric salt formation, achieving >99% ee after recrystallization . The resolved alcohol is then converted to the hydrochloride salt using HCl gas in ethanol, yielding 92% purity .

Hydrochloride Salt Formation and Purification

The final step involves converting the free base to (S)-3-(3-Methylphenoxy)pyrrolidine hydrochloride. Common methods include:

  • TFA Deprotection Followed by HCl Treatment : Boc-protected intermediates are treated with trifluoroacetic acid (TFA) in dichloromethane, followed by neutralization with 4N HCl in dioxane . This two-step process yields the hydrochloride salt in 72–96% purity .

  • Direct HCl Gas Exposure : Freebase compounds dissolved in ethanol are bubbled with HCl gas, precipitating the hydrochloride salt. This method, used in EP4382529A1, achieves >99.5% purity after recrystallization .

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)ee (%)Scalability
Asymmetric HydrogenationRu-catalyzed hydrogenation73 >99 Moderate
C–H Activation-ArylationPd-mediated coupling36 98 Low
SN2 SubstitutionPhenoxy displacement80 99 High
ResolutionDiastereomeric salts50 >99 Industrial

Chemical Reactions Analysis

Types of Reactions

(S)-3-(3-Methylphenoxy)pyrrolidine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction can produce various alcohols or amines.

Scientific Research Applications

Neuropharmacology

The compound has shown potential as a modulator of neurotransmitter systems, particularly those involving glutamate receptors. Research indicates that it may influence pathways related to mood and cognition, suggesting applications in treating conditions such as anxiety and depression. Preliminary studies employing quantitative structure-activity relationship (QSAR) modeling have been utilized to predict its pharmacological effects based on its chemical structure.

Synthesis and Derivatives

Several synthetic routes have been developed for (S)-3-(3-Methylphenoxy)pyrrolidine hydrochloride, facilitating the creation of derivatives that may exhibit enhanced biological properties. These methods often involve multi-step organic reactions, which can be tailored to optimize yield and purity .

Interaction Studies

Studies focusing on the interaction of this compound with various biological targets are crucial for elucidating its mechanism of action. Techniques such as receptor binding assays and electrophysiological studies have been employed to investigate its effects on neurotransmitter receptors . The compound's structural features suggest that it may engage in significant interactions within biological systems, potentially influencing therapeutic outcomes.

Case Studies

Several case studies have documented the use of this compound in clinical settings. For instance, research conducted at various institutions has explored its efficacy in modulating neurotransmitter release and its potential role in cognitive enhancement therapies .

Mechanism of Action

The mechanism of action of (S)-3-(3-Methylphenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use.

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

Key analogs are identified based on substitution patterns, stereochemistry, and similarity metrics (Table 1):

Compound Name Substituent (Position) Molecular Formula Molecular Weight Similarity Score Key Reference
(S)-3-(4-Methoxyphenoxy)pyrrolidine hydrochloride Methoxy (para) C11H16ClNO2 229.70 N/A
3-(4-Trifluoromethylphenoxy)pyrrolidine hydrochloride CF3 (para) C11H11ClF3NO 289.66 N/A
(S)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride Fluoro, nitro (ortho) C10H12ClFN2O3 262.67 N/A
3-Cyano-3-methylpyrrolidine hydrochloride Cyano, methyl (3-position) C6H11ClN2 158.62 0.96
(R)-3-Methylpyrrolidine hydrochloride Methyl (3-position) C5H12ClN 121.61 0.75–0.95*

*Discrepancy in similarity scores between sources due to differing comparison algorithms.

Substituent Effects on Physicochemical Properties

  • Electron-Donating Groups (e.g., Methyl, Methoxy): The para-methoxy analog (C11H16ClNO2) has enhanced solubility in polar solvents compared to meta-methyl derivatives due to increased polarity . The meta-methyl group in the target compound likely reduces steric hindrance compared to bulkier substituents like trifluoromethyl.
  • Electron-Withdrawing Groups (e.g., CF3, Nitro):

    • The trifluoromethyl analog (melting point: 155–157°C) exhibits higher thermal stability than methyl/methoxy derivatives, attributed to strong C–F bonding and increased molecular rigidity .
    • Nitro-substituted analogs (e.g., C10H12ClFN2O3) show reduced solubility in water due to hydrophobic nitro groups .

Stereochemical Influences

  • Enantiomers like (S)- and (R)-3-Methylpyrrolidine hydrochloride exhibit distinct similarity scores (0.75 vs. 0.95 in different databases), highlighting the critical role of chirality in molecular recognition and biological activity .
  • The S-configuration in the target compound may favor binding to specific biological targets, as seen in fluorinated pyrrolidine derivatives (e.g., (S)-3-Fluoropyrrolidine hydrochloride, similarity score: 1.00) .

Biological Activity

(S)-3-(3-Methylphenoxy)pyrrolidine hydrochloride is a compound of interest in medicinal chemistry due to its various biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₁₁H₁₆ClNO
  • Molecular Weight : 219.71 g/mol
  • Structure : The compound features a pyrrolidine ring substituted with a 3-methylphenoxy group, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes:

  • Receptor Binding : The compound may bind to neurotransmitter receptors, potentially modulating neurotransmitter levels. This suggests a role in influencing mood and cognitive functions.
  • Enzyme Interaction : It may also act as an inhibitor or modulator of certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Biological Activities

  • Antidepressant Effects : Preliminary studies indicate that this compound may exhibit antidepressant properties by modulating serotonin and norepinephrine levels.
  • Antimicrobial Activity : Similar compounds have shown activity against various bacterial strains, suggesting potential applications in treating infections .
  • Neuroprotective Effects : The compound's interaction with neuronal nitric oxide synthase (nNOS) suggests potential neuroprotective effects, making it a candidate for further research in neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntidepressantModulates neurotransmitter levels
AntimicrobialActive against various bacterial strains
NeuroprotectiveInhibits nNOS, potentially protecting neurons

Case Study 1: Antidepressant Potential

A study investigated the effects of this compound on animal models of depression. Results indicated significant reductions in depressive-like behaviors, correlating with increased levels of serotonin in the brain.

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that this compound exhibited inhibitory effects on the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent. The compound was compared against standard antibiotics, showing comparable efficacy against resistant strains .

Q & A

Q. What are the recommended analytical methods for determining the enantiomeric purity of (S)-3-(3-Methylphenoxy)pyrrolidine hydrochloride?

Q. How can researchers optimize the synthesis of this compound to minimize racemization?

Methodological Answer: Racemization during synthesis can be minimized by:

  • Using low-temperature conditions (<0°C) during nucleophilic substitution steps involving the pyrrolidine ring.
  • Employing chiral auxiliaries or catalysts (e.g., (R)-BINOL-derived ligands) to preserve stereochemistry.
  • Avoiding prolonged heating in polar aprotic solvents (e.g., DMF, DMSO). Post-synthesis, confirm stereochemical integrity via circular dichroism (CD) or optical rotation measurements .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Use PPE (gloves, goggles, lab coat) to prevent skin/eye contact.
  • Work in a fume hood to avoid inhalation of dust.
  • Store at 2–8°C in airtight containers under nitrogen to prevent degradation.
  • Follow GHS hazard classifications (e.g., H315: skin irritation; H319: eye irritation) and dispose of waste via licensed chemical disposal services .

Advanced Research Questions

Q. What strategies are effective in resolving conflicting chromatographic data when analyzing trace impurities in this compound?

Methodological Answer: Conflicting data may arise from co-eluting impurities or matrix effects. Strategies include:

  • Orthogonal Methods: Combine HPLC with capillary electrophoresis (CE) or LC-MS to cross-validate impurities.
  • Mass Spectrometry: Use high-resolution MS (HRMS) to identify impurities via exact mass (e.g., paroxetine-related compounds in ).
  • Forced Degradation Studies: Expose the compound to heat, light, or acidic/alkaline conditions to isolate degradation products and match their retention times with impurities .

Q. How does the stereochemical configuration at the pyrrolidine ring influence the pharmacological activity of this compound?

Methodological Answer: The (S)-enantiomer may exhibit distinct receptor binding compared to the (R)-form. To assess this:

  • Conduct radioligand binding assays using target receptors (e.g., serotonin or dopamine transporters).
  • Compare IC₅₀ values of both enantiomers in functional assays (e.g., cAMP inhibition).
  • Use molecular docking simulations to evaluate stereospecific interactions with receptor active sites. For arylcyclohexylamines like 3-methyl Rolicyclidine ( ), stereochemistry significantly impacts NMDA receptor affinity, suggesting similar trends for pyrrolidine derivatives .

Q. What advanced techniques are recommended for characterizing low-abundance degradants in stability studies of this compound?

Methodological Answer:

  • LC-QTOF-MS: Identify degradants via accurate mass and fragmentation patterns.
  • NMR Spectroscopy: Use ¹H/¹³C NMR to confirm structural changes (e.g., oxidation at the phenoxy group).
  • Accelerated Stability Testing: Store samples at 40°C/75% RH for 6 months and monitor degradation kinetics. Quantify impurities using a validated HPLC method with a detection limit ≤0.1% .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound across literature sources?

Methodological Answer:

  • Verify reaction conditions (e.g., solvent purity, catalyst loading) and starting material quality (e.g., enantiomeric excess of precursors).
  • Reproduce methods from high-impact journals and compare with in-house results.
  • Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, reaction time) affecting yield. For example, reports optimized yields using Pd-catalyzed coupling, which may require strict anhydrous conditions .

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